1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
CAS No.: 1208735-12-9
Cat. No.: VC4494731
Molecular Formula: C19H28ClN3O
Molecular Weight: 349.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208735-12-9 |
|---|---|
| Molecular Formula | C19H28ClN3O |
| Molecular Weight | 349.9 |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C19H28ClN3O/c20-17-7-5-15(6-8-17)13-21-19(24)22-14-16-9-11-23(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H2,21,22,24) |
| Standard InChI Key | URMGGBSIXQACEI-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Synthesis of Urea Derivatives
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. This process can be tailored to introduce specific functional groups, enhancing the compound's biological activity.
python# Example of a urea synthesis reaction from rdkit import Chem # Define reactants isocyanate = Chem.MolFromSmiles("N=C=O") amine = Chem.MolFromSmiles("Nc1ccc(cc1)Cl") # Example amine # Simulate reaction (simplified representation) reaction = Chem.ReactionFromSmarts("[N:1]=C=[O:2].[N:3]>>[N:1]C(=O)[N:3]") products = reaction.RunReactants((isocyanate, amine)) # Print the product for product in products: print(Chem.MolToSmiles(product[0]))
Biological Activities of Urea Derivatives
Urea derivatives have been explored for various biological activities:
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Anticancer Activity: Diaryl ureas have shown significant antiproliferative effects against cancer cell lines, making them potential anticancer agents .
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Antiviral Activity: Some urea derivatives are being researched for their antiviral properties, although specific data on 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is not available.
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Enzyme Inhibition: Thiourea derivatives have been identified as potent urease inhibitors, highlighting the potential of urea-based compounds in enzyme inhibition .
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